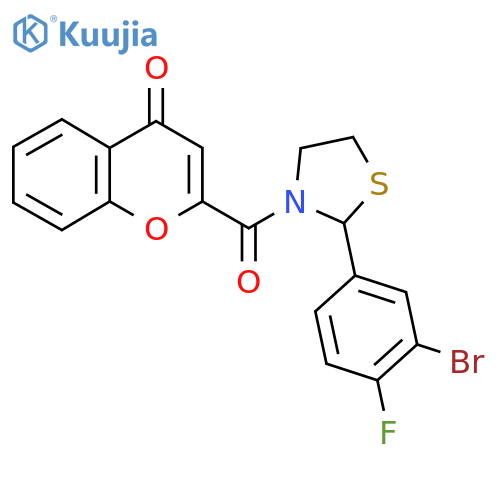

Cas no 2319877-16-0 (2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one)

2319877-16-0 structure

商品名:2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one

CAS番号:2319877-16-0

MF:C19H13BrFNO3S

メガワット:434.278826475143

CID:5339412

2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one

- 2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one

- 2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-4-one

-

- インチ: 1S/C19H13BrFNO3S/c20-13-9-11(5-6-14(13)21)19-22(7-8-26-19)18(24)17-10-15(23)12-3-1-2-4-16(12)25-17/h1-6,9-10,19H,7-8H2

- InChIKey: IYJCRZJOOPNTQA-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)C1N(C(C2=CC(C3C=CC=CC=3O2)=O)=O)CCS1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 616

- トポロジー分子極性表面積: 71.9

- 疎水性パラメータ計算基準値(XlogP): 4.1

2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6460-9773-3mg |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 3mg |

$63.0 | 2023-04-23 | |

| Life Chemicals | F6460-9773-20μmol |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 20μl |

$79.0 | 2023-04-23 | |

| Life Chemicals | F6460-9773-10μmol |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 10μl |

$69.0 | 2023-04-23 | |

| Life Chemicals | F6460-9773-5mg |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 5mg |

$69.0 | 2023-04-23 | |

| Life Chemicals | F6460-9773-100mg |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 100mg |

$248.0 | 2023-04-23 | |

| Life Chemicals | F6460-9773-2mg |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 2mg |

$59.0 | 2023-04-23 | |

| Life Chemicals | F6460-9773-15mg |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 15mg |

$89.0 | 2023-04-23 | |

| Life Chemicals | F6460-9773-20mg |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 20mg |

$99.0 | 2023-04-23 | |

| Life Chemicals | F6460-9773-50mg |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 50mg |

$160.0 | 2023-04-23 | |

| Life Chemicals | F6460-9773-25mg |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-4H-chromen-4-one |

2319877-16-0 | 90%+ | 25mg |

$109.0 | 2023-04-23 |

2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2319877-16-0 (2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬